- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
CAS 번호:91715-47-8
MF:C10H10O2S
메가와트:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26
Benzo[b]thiophene, 5,6-dimethoxy- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[b]thiophene, 5,6-dimethoxy-
- 5,6-Dimethoxybenzo[b]thiophene
- 5,6-DIMETHOXY-1-BENZOTHIOPHENE
- 5,6-Dimethoxybenzo[b]thiophene (ACI)
- 5,6-dimethoxybenzothiophene
- SCHEMBL3480255
- AKOS027383951
- AS-77497
- DTXSID90393559
- DA-00967
- D97500
- 91715-47-8
- MFCD00981875
- KLQSAAONLQIKDE-UHFFFAOYSA-N
-
- MDL: MFCD00981875
- 인치: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
- InChIKey: KLQSAAONLQIKDE-UHFFFAOYSA-N
- 미소: O(C)C1C(OC)=CC2=C(SC=C2)C=1
계산된 속성
- 정밀분자량: 194.04
- 동위원소 질량: 194.04
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 2
- 복잡도: 174
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.9
- 토폴로지 분자 극성 표면적: 46.7Ų
실험적 성질
- 비등점: 295.6±20.0°C at 760 mmHg
Benzo[b]thiophene, 5,6-dimethoxy- 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C
Benzo[b]thiophene, 5,6-dimethoxy- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336751-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 100mg |
$120 | 2021-06-16 | |
| Chemenu | CM336751-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 250mg |
$200 | 2021-06-16 | |
| Chemenu | CM336751-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 1g |
$467 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX466-200mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 200mg |
1101.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX466-50mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 50mg |
478.0CNY | 2021-07-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
¥231.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
¥454.0 | 2024-04-17 | |
| Ambeed | A638804-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
$94.0 | 2025-04-15 | |
| Ambeed | A638804-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
$173.0 | 2025-04-15 | |
| Ambeed | A638804-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 1g |
$489.0 | 2025-04-15 |
Benzo[b]thiophene, 5,6-dimethoxy- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
참조
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
합성 방법 3
반응 조건
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
참조
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
합성 방법 4
반응 조건
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
참조
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
합성 방법 5
반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
참조
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
합성 방법 6
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
참조
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
합성 방법 7
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
참조
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
합성 방법 8
반응 조건
1.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
참조
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
합성 방법 9
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
참조
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Benzo[b]thiophene, 5,6-dimethoxy- Raw materials
- methyl 5,6-dimethoxybenzothiophene-2-carboxylate
- DMNB
- 2-(3,4-dimethoxyphenyl)ethane-1-thiol
- methyl 2-sulfanylacetate
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenethyl Bromide
- 5,6-Dimethoxy-1-Benzothiophene-2-Carboxylic Acid
- 2-Fluoro-4,5-dimethoxybenzaldehyde
Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products
Benzo[b]thiophene, 5,6-dimethoxy- 관련 문헌
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jason Wan Lab Chip, 2020,20, 4528-4538
91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-) 관련 제품
- 267-64-1(Thieno[2,3-f]-1,3-benzodioxole(6CI,7CI,8CI,9CI))
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 103204-79-1(4,5-dimethoxy-1-benzothiophene)
- 346592-25-4(4,6-Dimethoxybenzo[b]thiophene)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)
- 96802-92-5(5-methoxy-Benzo[b]thiophene-6-ol)
- 874507-80-9(Benzo[b]thiophene-5,6-diol)
- 89446-35-5(Benzo[b]thiophene, 6,7-dimethoxy-)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 90560-10-4(6-methoxy-1-benzothiophene)
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